molecular formula C9H12N2O3 B2725912 [4-(Dimethylamino)-3-nitrophenyl]methanol CAS No. 1039882-00-2

[4-(Dimethylamino)-3-nitrophenyl]methanol

Cat. No.: B2725912
CAS No.: 1039882-00-2
M. Wt: 196.206
InChI Key: SMMCFHUGTZNWEN-UHFFFAOYSA-N
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Description

[4-(Dimethylamino)-3-nitrophenyl]methanol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of phenylmethanol, where the phenyl ring is substituted with a dimethylamino group at the 4-position and a nitro group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Dimethylamino)-3-nitrophenyl]methanol typically involves the nitration of 4-(dimethylamino)benzyl alcohol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration and degradation of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of automated systems for temperature and reaction control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [4-(Dimethylamino)-3-nitrophenyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or tin(II) chloride (SnCl2) in hydrochloric acid.

    Substitution: Thionyl chloride (SOCl2) for converting hydroxyl groups to chlorides.

Major Products

    Oxidation: 4-(Dimethylamino)-3-nitrobenzaldehyde or 4-(Dimethylamino)-3-nitrobenzoic acid.

    Reduction: 4-(Dimethylamino)-3-aminophenylmethanol.

    Substitution: 4-(Dimethylamino)-3-nitrobenzyl chloride.

Scientific Research Applications

Chemistry

In chemistry, [4-(Dimethylamino)-3-nitrophenyl]methanol is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving nitro and amino groups. It can also serve as a model compound for understanding the metabolic pathways of similar aromatic compounds.

Medicine

In medicinal chemistry, derivatives of this compound are investigated for their potential pharmacological activities. The presence of both nitro and dimethylamino groups can impart unique biological properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of [4-(Dimethylamino)-3-nitrophenyl]methanol involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The dimethylamino group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)benzyl alcohol: Lacks the nitro group, making it less reactive in certain chemical reactions.

    4-(Nitrophenyl)methanol: Lacks the dimethylamino group, affecting its solubility and biological activity.

    4-(Dimethylamino)-3-nitrobenzaldehyde: An oxidized form of [4-(Dimethylamino)-3-nitrophenyl]methanol, used in different applications.

Uniqueness

The combination of both dimethylamino and nitro groups in this compound imparts unique chemical and biological properties. This dual functionality allows for a broader range of applications and reactivity compared to similar compounds with only one of these functional groups.

Properties

IUPAC Name

[4-(dimethylamino)-3-nitrophenyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O3/c1-10(2)8-4-3-7(6-12)5-9(8)11(13)14/h3-5,12H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMMCFHUGTZNWEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C=C(C=C1)CO)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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